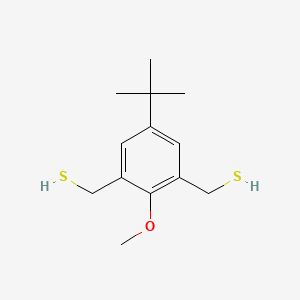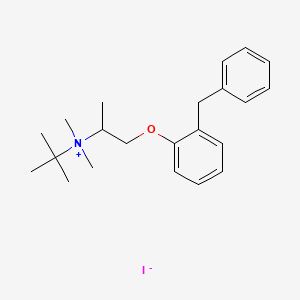![molecular formula C9H12 B13777251 Spiro[4.4]nona-1,3-diene CAS No. 766-29-0](/img/structure/B13777251.png)
Spiro[4.4]nona-1,3-diene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Spiro[4.4]nona-1,3-diene is an organic compound with the molecular formula C₉H₁₂. It is characterized by a unique spiro structure, where two cyclohexane rings are connected through a single carbon atom, forming a bicyclic system.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Spiro[4.4]nona-1,3-diene can be synthesized through several methods. One common approach involves the Diels-Alder reaction, where a diene and a dienophile react to form the spiro compound. For instance, the reaction between cyclopentadiene and 1,4-benzoquinone under controlled conditions can yield this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis, such as optimizing reaction conditions, using catalysts, and employing continuous flow reactors, can be applied to its production. The scalability of the Diels-Alder reaction makes it a viable option for industrial synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Spiro[4.4]nona-1,3-diene undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Electrophiles such as halogens or alkylating agents.
Major Products
Oxidation: Spiro[4.4]nona-1,3-dione.
Reduction: Saturated spiro[4.4]nonane.
Substitution: Various substituted spiro compounds depending on the electrophile used.
Applications De Recherche Scientifique
Spiro[4.4]nona-1,3-diene has several applications in scientific research:
Mécanisme D'action
The mechanism by which spiro[4.4]nona-1,3-diene exerts its effects is primarily through its ability to participate in various chemical reactions. Its spiro structure allows for unique interactions with molecular targets, facilitating the formation of stable intermediates and products. The compound’s reactivity is influenced by the strain and electronic properties of the spiro system, which can be exploited in designing specific reactions and applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
Spiro[4.4]nonane: A saturated analog of spiro[4.4]nona-1,3-diene, lacking the double bonds.
Spiro[4.4]nona-1,3,7-triene: A related compound with an additional double bond, exhibiting different reactivity and properties.
Spiro[4.4]nona-1,6-diene: Another spiro compound with double bonds in different positions, leading to distinct chemical behavior.
Uniqueness
This compound is unique due to its specific spiro structure and the presence of conjugated double bonds. This combination imparts distinct electronic properties and reactivity, making it a valuable compound for various synthetic and research applications .
Propriétés
Numéro CAS |
766-29-0 |
|---|---|
Formule moléculaire |
C9H12 |
Poids moléculaire |
120.19 g/mol |
Nom IUPAC |
spiro[4.4]nona-1,3-diene |
InChI |
InChI=1S/C9H12/c1-2-6-9(5-1)7-3-4-8-9/h1-2,5-6H,3-4,7-8H2 |
Clé InChI |
FHTXZDURQDIVCD-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2(C1)C=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



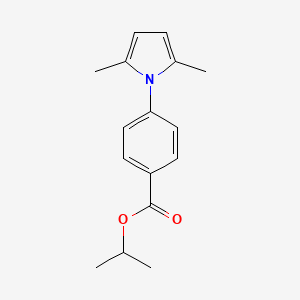
![N-[(E)-2-(3,4-Dihydroxyphenyl)vinyl]-N-methylacetamide](/img/structure/B13777178.png)

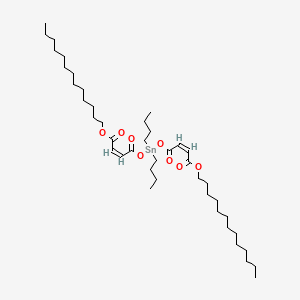
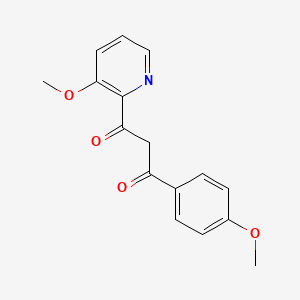
![2-[Bis(2-hydroxyethyl)amino]ethanol;oxolane-2,5-dione](/img/structure/B13777206.png)


![(1S,2S)-(+)-1,2-Bis[(N-diphenylphosphino)amino]cyclohexane](/img/structure/B13777226.png)
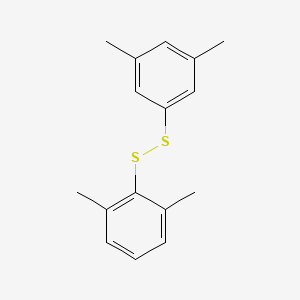
![Propanamide, 3-chloro-N-[2-[(2-cyano-4-nitrophenyl)azo]-5-(diethylamino)phenyl]-](/img/structure/B13777231.png)
